molecular formula C21H16N2O3S2 B2556515 ethyl 2-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]benzoate CAS No. 867041-57-4

ethyl 2-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]benzoate

Cat. No.: B2556515
CAS No.: 867041-57-4
M. Wt: 408.49
InChI Key: YOPFTVJLCXWIDX-UHFFFAOYSA-N
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Description

Ethyl 2-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]benzoate is a heterocyclic organic compound featuring a benzoate ester core substituted at the ortho-position with a thiophene-amide moiety. The thiophene ring is further functionalized with a 1,3-benzothiazole group, a bicyclic aromatic system known for its electron-withdrawing properties and prevalence in bioactive molecules .

Synthesis of such compounds typically involves coupling reactions, such as amidation between a thiophene-carboxylic acid derivative and an aminobenzoate ester, followed by cyclization or functionalization to introduce the benzothiazole group. Similar methodologies are described for benzodioxine-based thiadiazole derivatives (e.g., ), though specific protocols for this compound remain unstated .

Properties

IUPAC Name

ethyl 2-[[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c1-2-26-21(25)13-7-3-4-8-14(13)22-19(24)17-11-12-18(27-17)20-23-15-9-5-6-10-16(15)28-20/h3-12H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPFTVJLCXWIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . This intermediate is then coupled with a thiophene derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to increase yield and efficiency . The use of automated reactors and continuous flow systems can further enhance the scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and benzothiazole moiety may undergo oxidation under specific conditions. For example:

  • Sulfoxidation : Thiophene rings can oxidize to form sulfoxides using oxidizing agents like TBHP (tert-butyl hydroperoxide) or CrO₃ .

  • Benzothiazole Ring Oxidation : The benzothiazole ring may oxidize to form benzothiazolones under harsh conditions, though this is suppressed in some synthetic methods using hydrosilane .

Reaction Type Reagents Conditions Outcome
Thiophene oxidationTBHP, catalytic acidRoom temperature, 1–3 hFormation of sulfoxides
Benzothiazole oxidationCrO₃, aqueous H₂SO₄Reflux, 6–8 hFormation of benzothiazolones

Reduction Reactions

The ester group and amide functionality can be reduced:

  • Ester Reduction : The ethyl ester may reduce to a primary alcohol using LiAlH₄ or NaBH₄ .

  • Amide Reduction : The thiophene amide can reduce to a secondary amine under catalytic hydrogenation or using LiAlH₄ .

Reaction Type Reagents Conditions Outcome
Ester reductionLiAlH₄, THF0°C, 2 hFormation of primary alcohol
Amide reductionH₂, Pd/C catalyst50 psi, 60°C, 4 hFormation of secondary amine

Substitution Reactions

The thiophene amide and benzothiazole ring may undergo nucleophilic or electrophilic substitution:

  • Amide Substitution : The amide nitrogen can react with nucleophiles (e.g., NH₃ , amines) to form substituted amides .

  • Benzothiazole Substitution : Electrophilic substitution at the benzothiazole ring is less common but possible under strong activating conditions .

Reaction Type Reagents Conditions Outcome
Amide substitutionNH₃, DMF80°C, 24 hFormation of substituted amide
Electrophilic substitutionNO₂⁺, H₂SO₄0°C, 2 hNitration at activated positions

Hydrolysis Reactions

The ester and amide groups are susceptible to hydrolysis:

  • Ester Hydrolysis : Saponification with NaOH or HCl aqueous solution yields a carboxylic acid .

  • Amide Hydrolysis : Acidic or basic conditions can hydrolyze the amide to a carboxylic acid or aminolactam .

Reaction Type Reagents Conditions Outcome
Ester hydrolysisNaOH, H₂O/THFReflux, 6 hFormation of carboxylic acid
Amide hydrolysisHCl, H₂O100°C, 12 hFormation of aminolactam

Benzothiazole Ring Formation

Though not a direct reaction of the compound, its synthesis involves benzothiazole formation via condensation:

  • 2-Aminothiophenol + Aldehydes/Ketones : Catalyzed by H₂O₂/HCl or NH₄Cl in methanol-water mixtures, yielding benzothiazoles in high efficiency .

Synthetic Method Catalyst Conditions Yield
Aldehyde condensationNH₄Cl, MeOH/H₂ORT, 1 h87–95%
Ketone condensationTsOH·H₂O, DMSO65°C, 3 h85–92%

Thiophene Amide Functionalization

The thiophene amide can participate in:

  • Michael Addition : Reacting with α,β-unsaturated carbonyl compounds to form conjugated systems .

  • Cyclization Reactions : Intramolecular cyclization to form fused heterocycles under acidic or basic conditions .

Stability and Degradation

The compound may degrade under extreme conditions:

  • Thermal Degradation : Potential cleavage of the benzothiazole ring at high temperatures (>200°C) .

  • Photochemical Degradation : Possible singlet oxygen formation under UV light, affecting thiophene stability .

Key Research Findings

  • Green Chemistry Approaches : Use of recyclable catalysts like ZnO-beta zeolite or Co₃O₄ nano-flakes for benzothiazole synthesis, enabling high yields and minimal waste .

  • Functional Group Tolerance : Synthesis methods tolerate diverse substituents (halogens, nitro, methoxy) on aldehydes/ketones, indicating robust reactivity .

  • Industrial Scalability : Microwave-assisted or one-pot reactions improve efficiency for large-scale production.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow for the development of derivatives with enhanced properties.

Biology

Research has indicated that ethyl 2-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]benzoate may function as an enzyme inhibitor or a fluorescent probe . Investigations into its interactions with biological targets suggest it could inhibit specific enzymes by binding to their active sites, thus blocking their activity.

Medicine

This compound is being explored for its potential anti-cancer , anti-bacterial , and anti-inflammatory properties:

  • Anti-Cancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving DNA interaction and reactive oxygen species generation.
  • Anti-Bacterial Activity : The compound has shown promise against various pathogens, with research indicating significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.

Industry

In industrial applications, this compound is utilized in the development of new materials such as dyes and polymers due to its unique chemical reactivity and structural characteristics.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameStructureAntimicrobial ActivityCytotoxicityMechanism
This compoundStructureTBDTBDTBD
Benzothiazole DerivativeStructurePositiveModerateEnzyme Inhibition
Thiazole HydrazoneStructurePositiveHighDNA Intercalation

TBD = To Be Determined

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural features in enhancing antimicrobial potency.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research into related compounds revealed that several derivatives induced apoptosis in cancer cell lines. Using assays such as MTT and flow cytometry, researchers assessed cell viability and apoptosis rates. Future investigations should focus on evaluating the cytotoxic potential of this compound in various cancer models.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of ethyl 2-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]benzoate is highlighted through comparisons with analogous compounds (Table 1).

Table 1: Key Comparisons of this compound and Related Derivatives

Compound Name Substituent Structure Key Functional Groups Potential Applications Key Findings from Evidence
Target Compound 2-(Benzothiazolyl-thiophene-amido)benzoate Benzothiazole, thiophene, amide, ester Medicinal chemistry, materials Structural analogy to kinase inhibitors (e.g., AS601245)
AS601245 () Benzothiazol-2-yl pyrimidinyl acetonitrile Benzothiazole, pyrimidine, nitrile JNK inhibition Demonstrated kinase inhibitory activity
I-6501 () 4-(Isoxazolyl-pentylthio)benzoate Isoxazole, pentylthio, ester Unspecified (possibly agrochemical) Structural focus on solubility modulation via thioether linkage
Chlorimuron ethyl ester () Sulfonylurea-substituted benzoate Sulfonylurea, pyrimidine, ester Herbicide Agricultural use as a sulfonylurea herbicide
Ethyl 4-(dimethylamino)benzoate () 4-(Dimethylamino)benzoate Dimethylamino, ester Polymer resin co-initiator High reactivity in resin polymerization

Structural and Electronic Comparisons

  • Benzothiazole vs. Isoxazole Systems : The benzothiazole group in the target compound confers stronger electron-withdrawing effects compared to the isoxazole in I-6501 . This difference may influence π-π stacking interactions in biological targets or alter solubility in organic solvents.
  • Amide vs. Sulfonylurea Linkages: The amide group in the target compound contrasts with the sulfonylurea moiety in chlorimuron ethyl ester .

Functional Performance

  • Reactivity in Polymer Systems: Ethyl 4-(dimethylamino)benzoate exhibits high reactivity as a co-initiator in resins due to its electron-donating dimethylamino group . In contrast, the target compound’s benzothiazole-thiophene system might reduce electron density at the ester, limiting its utility in similar applications but enhancing stability.
  • Biological Activity : AS601245, a benzothiazole-containing JNK inhibitor, demonstrates that the benzothiazole motif is critical for kinase interaction . The target compound’s thiophene spacer may modulate binding affinity or selectivity compared to AS601245’s pyrimidine-acetonitrile chain.

Biological Activity

Ethyl 2-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a unique structural combination of benzothiazole and thiophene moieties, which are known for their diverse pharmacological properties. The compound can be synthesized through multi-step organic reactions, often involving the condensation of specific amines and carbonyl compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, effectively blocking their activity. This mechanism is crucial for its potential anti-cancer and anti-inflammatory effects.
  • Antimicrobial Activity : Studies have shown that similar benzothiazole derivatives exhibit significant antimicrobial properties against a range of pathogens, suggesting that this compound may possess comparable effects .

Biological Activities

Research indicates that benzothiazole derivatives exhibit a wide array of biological activities:

  • Anticancer : Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. This compound is hypothesized to contribute to this activity through apoptosis induction and cell cycle arrest mechanisms .
  • Anti-inflammatory : The compound's structural features may allow it to modulate inflammatory pathways, potentially reducing inflammation in various models .
  • Antimicrobial : Similar compounds have shown efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, indicating that this compound could also exhibit antimicrobial properties .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Anticancer Studies : A study demonstrated that benzothiazole derivatives exhibited significant growth inhibition in MDA-MB-231 (breast cancer) cells, with IC50 values ranging from low micromolar concentrations . this compound's unique structure may enhance its efficacy.
  • Anti-inflammatory Research : Another study highlighted the anti-inflammatory potential of benzothiazole derivatives in murine models of inflammation. Compounds showed reduced levels of pro-inflammatory cytokines when compared to controls .
  • Antimicrobial Activity : A comparative analysis revealed that benzothiazoles with electron-withdrawing groups exhibited enhanced antimicrobial activity. This suggests that structural modifications could optimize the biological efficacy of this compound .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
2-Amino-6-thiocyanato benzothiazoleAntitubercularEnzyme inhibition
Benzothiophene derivativesAnticancer, Anti-inflammatoryCell cycle arrest
Ethyl 4H-pyrimido[2,1-b][1,3]benzothiazoleAntimicrobialMembrane disruption

The unique structural features of this compound may confer distinct biological activities compared to other benzothiazole derivatives.

Q & A

Q. What are the established synthetic routes for ethyl 2-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]benzoate?

The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the benzothiazole-thiophene core via condensation of benzothiazol-2-amine with thiophene derivatives under acidic conditions (e.g., bromine/glacial acetic acid) .
  • Step 2: Formation of the amide linkage using coupling agents (e.g., benzoylisothiocyanate) in solvents like 1,4-dioxane at room temperature .
  • Step 3: Esterification of the benzoic acid moiety using ethanol and catalytic acid.

Q. Key Reaction Conditions :

StepReagents/ConditionsYieldReference
1Bromine/glacial acetic acid, 16h stirring70-85%
2Benzoylisothiocyanate, 1,4-dioxane, RT~80%

Q. What spectroscopic methods are used to characterize this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm proton environments and carbon backbone, particularly for the benzothiazole (δ 7.2–8.5 ppm) and thiophene (δ 6.8–7.1 ppm) moieties .
  • IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1700 cm1^{-1} (ester C=O) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 409.08) .

Q. What are its primary research applications?

  • Biological Probes : Used to study pathways involving benzothiazole and thiophene motifs, with potential anti-inflammatory/anticancer activity .
  • Material Science : The conjugated system may enable optoelectronic applications (e.g., organic semiconductors) .

Advanced Research Questions

Q. How can computational modeling predict its bioactivity?

  • Molecular Docking : Simulations (e.g., AutoDock Vina) analyze binding to targets like cyclooxygenase-2 (COX-2). The benzothiazole-thiophene core shows π-π stacking with active-site residues .
  • SAR Insights : Modifications to the ester group (e.g., replacing ethyl with methyl) reduce steric hindrance, improving binding affinity in docking studies .

Q. What challenges arise in crystallographic analysis of this compound?

  • Crystal Twinning : Common due to planar benzothiazole-thiophene structure. Use SHELXL for refinement with TWIN/BASF commands .
  • Data Quality : High-resolution (<1.0 Å) data required to resolve overlapping electron densities. Validation tools like PLATON ensure structural accuracy .

Q. How to resolve contradictions in reported pharmacological data?

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times can alter IC50_{50} values. Standardize protocols using guidelines from .
  • Solubility Effects : Low aqueous solubility may lead to false negatives. Use DMSO carriers with <0.1% v/v to avoid cytotoxicity .

Q. What strategies optimize its synthetic yield?

  • Catalyst Screening : Pd/C or nano-catalysts improve coupling efficiency in amide formation .
  • Purification : Recrystallization from ethyl acetate/ethanol (1:3 v/v) enhances purity (>98%) .

Q. How does substituent variation impact its activity?

Substituent (R)Bioactivity TrendReference
-OCH3_3 (para)↑ Anticancer (HT-29 cells)
-Cl (meta)↑ Antimicrobial (MIC 8 µg/mL)
-NO2_2↓ Solubility, ↓ activity

Methodological Notes

  • Avoid Commercial Sources : Prioritize synthesis over procurement; commercial samples may lack purity for reproducible research.
  • Data Reproducibility : Report detailed reaction conditions (e.g., solvent purity, stirring rate) to mitigate batch-to-batch variability .

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